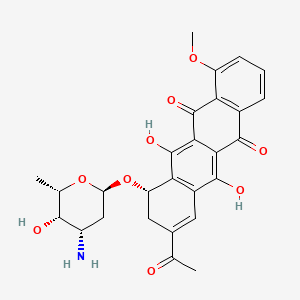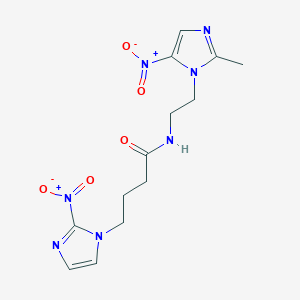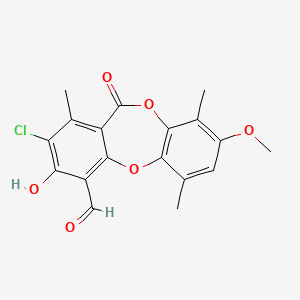
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide is a synthetic peptide compound. It is often used in biochemical research due to its specific structure and properties. The compound is known for its role in enzymatic studies, particularly in the investigation of protease activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide typically involves the coupling of benzyloxycarbonylarginyl-arginine with 4-methylcoumarin-7-ylamide. This process is usually carried out using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support, followed by cleavage and purification.
Análisis De Reacciones Químicas
Types of Reactions
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Hydrolysis: The major products are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide, often with altered functional groups.
Aplicaciones Científicas De Investigación
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the investigation of protein-protein interactions and enzyme kinetics.
Medicine: Utilized in drug discovery and development, particularly in the screening of protease inhibitors.
Industry: Applied in the production of diagnostic kits and research reagents.
Mecanismo De Acción
The compound acts as a substrate for proteases, enzymes that cleave peptide bonds. When benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide is cleaved by a protease, it releases a fluorescent product, 4-methylcoumarin-7-ylamide, which can be detected and quantified. This mechanism allows researchers to measure protease activity and study enzyme kinetics.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide
- Benzyloxycarbonylarginyl-lysine 4-methylcoumarin-7-ylamide
- Benzyloxycarbonyllysyl-lysine 4-methylcoumarin-7-ylamide
Uniqueness
This compound is unique due to its specific amino acid sequence and the presence of the 4-methylcoumarin-7-ylamide moiety. This structure makes it particularly suitable for studying arginine-specific proteases, providing insights into enzyme specificity and activity.
Propiedades
Número CAS |
88937-61-5 |
|---|---|
Fórmula molecular |
C30H39N9O6 |
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N9O6/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-22(9-5-13-35-28(31)32)26(41)39-27(42)23(10-6-14-36-29(33)34)38-30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23,37H,5-6,9-10,13-14,17H2,1H3,(H,38,43)(H4,31,32,35)(H4,33,34,36)(H,39,41,42)/t22-,23-/m0/s1 |
Clave InChI |
MPTXQKPPFWMRPT-GOTSBHOMSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
| 88937-61-5 | |
Sinónimos |
7-N-benzyloxycarbonyl-arginyl-argininamide-4-methylcoumarin 7-N-benzyloxycarbonyl-L-Arg-L-ArgNH-methylcoumarin benzyloxycarbonyl-arginylarginine-4-methylcoumarin-7-amide benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide CBZ-Arg-Arg-MCA Z-Arg-Arg-MCA Z-Arg-Arg-NH-AMC Z-Arg-Arg-NH-Mec Z-Arg-ArgNH-MeC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)


![Hexapotassium [nitrilotris(methylene)]trisphosphonate](/img/structure/B1202343.png)







